molecular formula C21H17F3N4O3 B10815623 Osm-LO-3

Osm-LO-3

Cat. No.: B10815623
M. Wt: 430.4 g/mol
InChI Key: PLYCVTLKERZMOF-UHFFFAOYSA-N
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Description

OSM-LO-3 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in inhibiting specific enzymes and has shown promise in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-LO-3 typically involves a multi-step process. One common method includes the reaction of an aminothieno pyrimidine with a benzene sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: OSM-LO-3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

OSM-LO-3 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: this compound is studied for its inhibitory effects on specific enzymes, making it a potential candidate for drug development.

    Medicine: Research has shown its potential in treating diseases caused by enzyme dysregulation, such as certain types of cancer and parasitic infections.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of OSM-LO-3 involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects. For example, this compound has been shown to inhibit Plasmodium falciparum asparagine tRNA synthetase, which is crucial for the survival of the malaria parasite .

Comparison with Similar Compounds

    OSM-S-106: Another aminothieno pyrimidine benzene sulfonamide with similar inhibitory properties.

    ML901: A nucleoside sulfamate that targets Plasmodium falciparum tyrosine-tRNA synthetase.

Uniqueness: OSM-LO-3 is unique due to its specific binding affinity and selectivity for certain enzymes, which makes it a valuable tool in both research and therapeutic applications. Its structural features allow for modifications that can enhance its efficacy and reduce potential side effects.

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]oxy]-2-(3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C21H17F3N4O3/c22-16-3-1-2-14(10-16)15(11-29)12-30-20-19-27-26-18(28(19)9-8-25-20)13-4-6-17(7-5-13)31-21(23)24/h1-10,15,21,29H,11-12H2

InChI Key

PLYCVTLKERZMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)COC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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